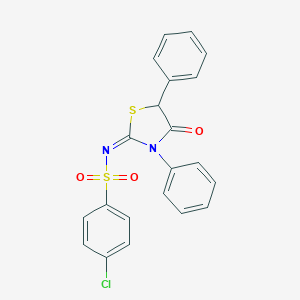![molecular formula C19H21N5O2S2 B241491 2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is also known as ETP-46464 and has shown promising results in pre-clinical studies as an anti-cancer agent.
作用机制
The mechanism of action of ETP-46464 involves the inhibition of BCL-2, which is a key regulator of apoptosis. BCL-2 is overexpressed in many cancer cells, leading to their survival and resistance to chemotherapy. ETP-46464 binds to BCL-2 and prevents its interaction with other proteins involved in apoptosis. This leads to the activation of caspases, which are enzymes that promote cell death.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a potent anti-cancer effect in pre-clinical studies. It has also been shown to have low toxicity in normal cells, making it a promising therapeutic agent. ETP-46464 has been shown to induce apoptosis in cancer cells, leading to their destruction. It has also been shown to inhibit the growth and metastasis of tumors in animal models.
实验室实验的优点和局限性
One of the main advantages of ETP-46464 is its potent anti-cancer effect and low toxicity in normal cells. This makes it a promising therapeutic agent for the treatment of various cancers. However, the synthesis of ETP-46464 is complex and requires the use of specialized equipment and reagents. This can make it difficult to produce large quantities of the compound for clinical trials.
未来方向
There are several future directions for the study of ETP-46464. One potential direction is to study the efficacy of ETP-46464 in combination with other anti-cancer agents. This could lead to the development of more effective cancer treatments. Another direction is to study the pharmacokinetics and pharmacodynamics of ETP-46464 in animal models and humans. This could provide valuable information for the development of clinical trials. Additionally, the development of more efficient synthesis methods for ETP-46464 could lead to its commercial production and availability for clinical use.
合成方法
The synthesis of ETP-46464 involves the reaction of 2-(4-ethyl-1-piperazinyl)-3-aminomethyl-4H-pyrido[1,2-a]pyrimidin-4-one with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure ETP-46464.
科学研究应用
ETP-46464 has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ETP-46464 works by inhibiting the activity of a protein called BCL-2, which is involved in the regulation of cell death. By inhibiting BCL-2, ETP-46464 induces apoptosis (cell death) in cancer cells, leading to their destruction.
属性
产品名称 |
2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one |
|---|---|
分子式 |
C19H21N5O2S2 |
分子量 |
415.5 g/mol |
IUPAC 名称 |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21N5O2S2/c1-3-22-8-10-23(11-9-22)16-13(12-14-18(26)21(2)19(27)28-14)17(25)24-7-5-4-6-15(24)20-16/h4-7,12H,3,8-11H2,1-2H3/b14-12- |
InChI 键 |
GOMBAWOUKDCUPN-OWBHPGMISA-N |
手性 SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C |
SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
规范 SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)

![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)

methanone](/img/structure/B241437.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)

![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)